

The Biosynthesis of Pseudoionone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pseudoionone*

Cat. No.: B086502

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

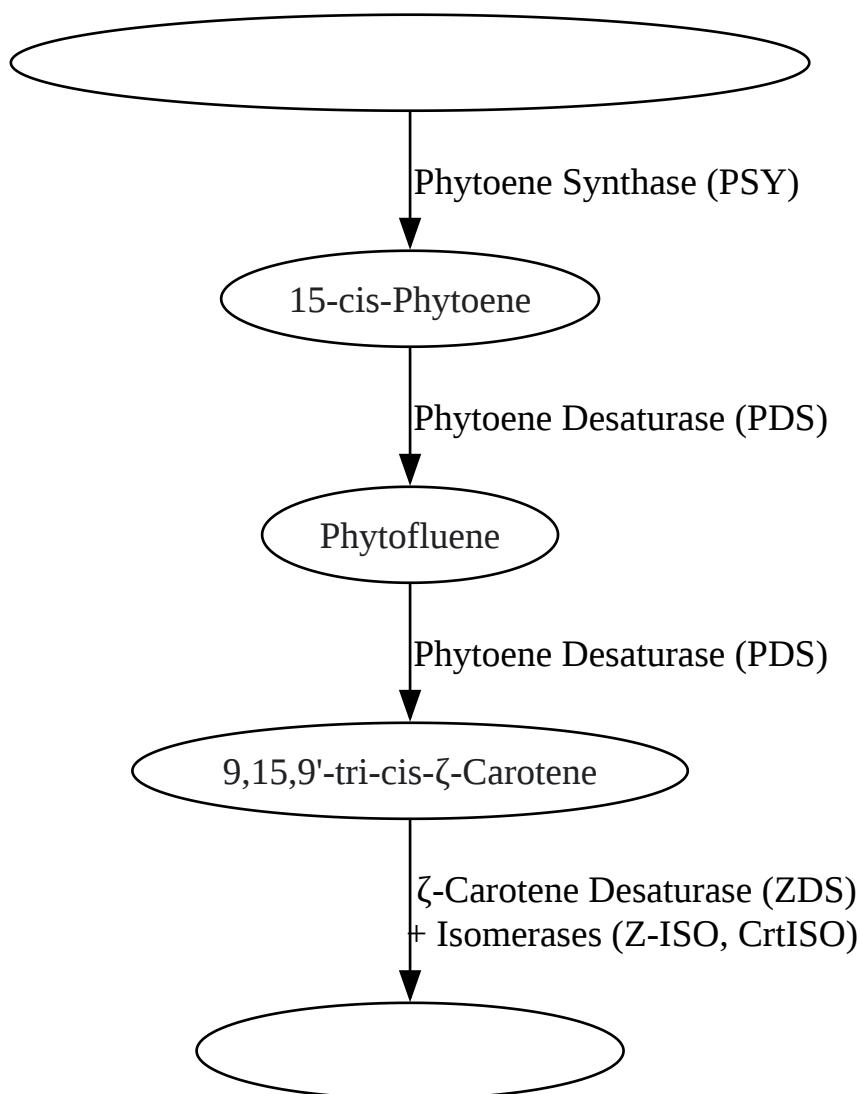
Abstract

Pseudoionone is a C13-norisoprenoid ketone that serves as a crucial intermediate in the synthesis of ionones, which are highly valued in the fragrance and flavor industries. In nature, **pseudoionone** is a product of the oxidative cleavage of carotenoids, a process mediated by a specific class of enzymes. This technical guide provides an in-depth exploration of the biosynthetic pathway of **pseudoionone**, detailing the enzymatic steps from the precursor geranylgeranyl diphosphate (GGPP) to the final product. It includes a thorough review of the key enzymes, their kinetics, and the underlying regulatory mechanisms. Detailed experimental protocols for the study of this pathway are also provided, along with quantitative data presented in a clear, tabular format.

Introduction

The aroma and flavor of many fruits and flowers are attributed to a complex mixture of volatile organic compounds, among which are the apocarotenoids. These compounds are derived from the oxidative cleavage of carotenoids. **Pseudoionone**, a key precursor for the synthesis of α - and β -ionones, which impart characteristic violet and woody scents, is a prominent member of this family. Understanding the natural biosynthetic pathway of **pseudoionone** is of significant interest for its potential biotechnological production, offering a sustainable alternative to chemical synthesis. This guide elucidates the intricate enzymatic cascade responsible for the natural synthesis of **pseudoionone**.

The Biosynthetic Pathway of Pseudoionone

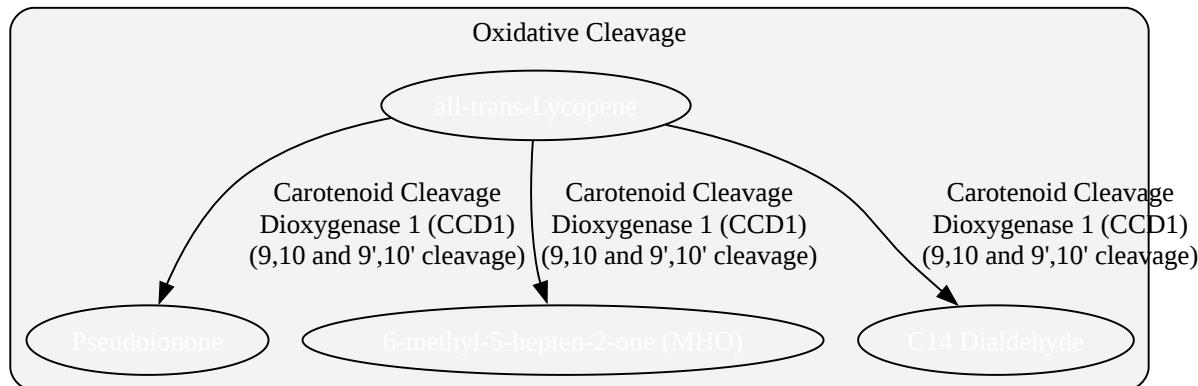

The biosynthesis of **pseudoionone** is a multi-step process that begins with the universal C20 isoprenoid precursor, geranylgeranyl diphosphate (GGPP), and culminates in the specific cleavage of lycopene. The pathway can be divided into two major stages: the synthesis of the carotenoid precursor, lycopene, and the subsequent cleavage of lycopene to yield **pseudoionone**.

Upstream Pathway: Biosynthesis of Lycopene from GGPP

The formation of lycopene from GGPP is a conserved pathway in carotenoid-producing organisms and involves a series of desaturation and isomerization reactions. The key enzymes in this pathway are primarily located in the plastids of plant cells.

The synthesis of lycopene from two molecules of GGPP is catalyzed by three main enzymes:

- Phytoene Synthase (PSY): This enzyme catalyzes the first committed step in carotenoid biosynthesis, the head-to-head condensation of two molecules of GGPP to form 15-cis-phytoene. This reaction is considered a major rate-limiting step in the overall pathway.[1][2]
- Phytoene Desaturase (PDS): PDS introduces two double bonds into 15-cis-phytoene, converting it to 9,15,9'-tri-cis- ζ -carotene via the intermediate phytofluene.[3]
- ζ -Carotene Desaturase (ZDS): ZDS, in conjunction with carotenoid isomerases, continues the desaturation process, ultimately leading to the formation of all-trans-lycopene. In plants, this involves the action of ζ -carotene isomerase (Z-ISO) and prolycopene isomerase (CrtISO).[4] In bacteria and fungi, a single enzyme, lycopene synthase (CrtI), can catalyze the entire desaturation sequence from phytoene to lycopene.[5]


[Click to download full resolution via product page](#)

Core Pathway: Cleavage of Lycopene to Pseudoionone

The final and defining step in the biosynthesis of **pseudoionone** is the enzymatic cleavage of the C40 carotenoid, lycopene.

- Carotenoid Cleavage Dioxygenase 1 (CCD1): This is the key enzyme responsible for the formation of **pseudoionone** in nature. CCD1 is a non-heme, iron(II)-dependent dioxygenase that catalyzes the oxidative cleavage of double bonds in various carotenoid substrates.^[6] In the case of **pseudoionone** synthesis, CCD1 specifically cleaves the 9,10 and 9',10' double bonds of lycopene. This symmetrical cleavage results in the formation of one molecule of **pseudoionone** and one molecule of 6-methyl-5-hepten-2-one (MHO), along with a C14

dialdehyde from the central part of the lycopene molecule.[6][7][8] Unlike the enzymes of the upstream pathway, CCD1 is typically localized in the cytoplasm.[9]

[Click to download full resolution via product page](#)

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and metabolites in the **pseudonolone** biosynthesis pathway. It is important to note that specific kinetic data for the cleavage of lycopene to **pseudonolone** by CCD1 is limited in the literature. The provided CCD1 kinetics are for a related substrate and serve as a reference.

Table 1: Enzyme Kinetic Parameters

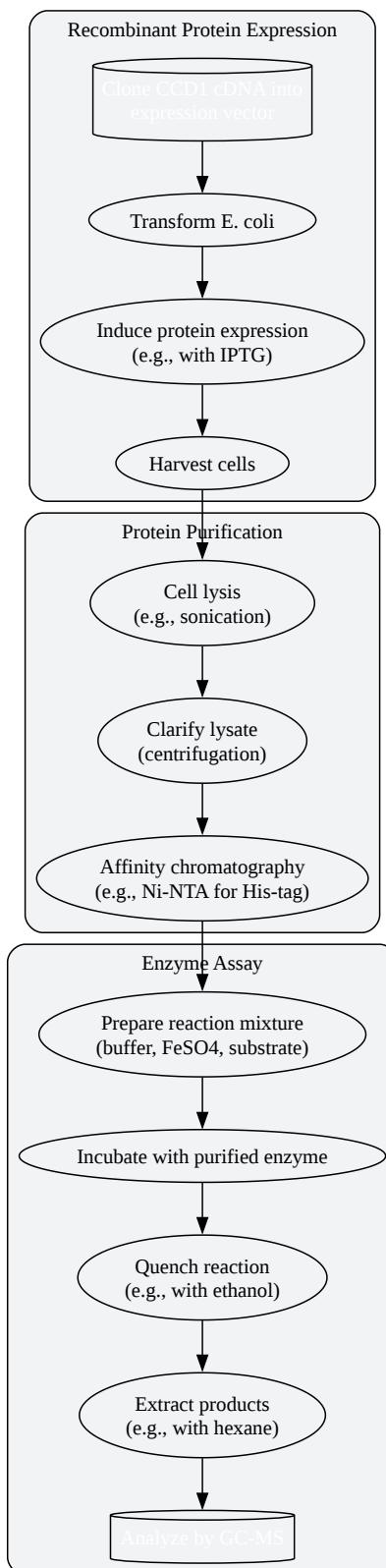
Enzyme	Organism	Substrate	Km (mM)	Vmax (U/mg)	kcat (s-1)	kcat/Km (mM-1s-1)	Reference
CCD1	Olea europaea	β -apo-8'-carotenal	0.82	2.30	3.35	4.09	[10]
CCD1	Ipomoea nil	β -apo-8'-carotenal	0.69	1.22	1.82	2.64	[10]

Table 2: Metabolite Concentrations

Metabolite	Organism/Tissue	Concentration	Reference
Lycopene	Tomato (fresh)	~12 mg/100g	[11]
Lycopene	Tomato paste	~16 mg/100g	[11]
Lycopene	Engineered <i>Yarrowia lipolytica</i>	up to 3.41 g/L	[12]
Pseudoionone	Engineered <i>E. coli</i>	20.61 mg/L	[13]

Regulation of the Biosynthesis Pathway

The biosynthesis of **pseudoionone** is tightly regulated at multiple levels, primarily through the transcriptional control of the genes encoding the biosynthetic enzymes.


- Transcriptional Regulation of CCD Genes: The expression of CCD1 is influenced by various factors, including light and circadian rhythms.[14] In petunia flowers, the expression of PhCCD1 follows a diurnal pattern, which correlates with the emission of β-ionone, a downstream product of **pseudoionone**.[14] The promoters of CCD genes contain cis-regulatory elements that respond to light, hormones (such as abscisic acid and methyl jasmonate), and abiotic stress, indicating a complex regulatory network.[15][16]
- Transcriptional Regulation of the Upstream Carotenoid Pathway: The expression of genes in the lycopene biosynthesis pathway, such as PSY, is also regulated by light and developmental cues.[17] In tomato fruits, the expression of upstream carotenoid biosynthesis genes is induced during ripening, coinciding with the accumulation of lycopene.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the **pseudoionone** biosynthesis pathway.

Protocol for In Vitro CCD1 Enzyme Assay

This protocol describes the expression and purification of recombinant CCD1 and the subsequent in vitro assay to determine its activity.

[Click to download full resolution via product page](#)**Methodology:**

- Cloning and Expression:
 - The full-length coding sequence of the CCD1 gene is cloned into a suitable bacterial expression vector (e.g., pET vector with a His-tag).
 - The recombinant plasmid is transformed into a competent *E. coli* strain (e.g., BL21(DE3)).
 - A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
 - The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
 - Protein expression is induced by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
 - The culture is then incubated at a lower temperature (e.g., 16-28°C) for several hours to overnight to enhance the production of soluble protein.
- Protein Purification:
 - The bacterial cells are harvested by centrifugation.
 - The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
 - The cells are lysed by sonication on ice.
 - The lysate is clarified by centrifugation to remove cell debris.
 - The supernatant containing the His-tagged CCD1 is loaded onto a Ni-NTA affinity chromatography column.
 - The column is washed with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).
 - The recombinant CCD1 is eluted with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.
- In Vitro Enzyme Assay:
 - The reaction mixture (e.g., 1 mL total volume) contains 100 mM buffer (e.g., phosphate buffer, pH 7.2), 0.1 mM FeSO₄, and the carotenoid substrate (e.g., lycopene, solubilized with a detergent like Triton X-100).
 - The reaction is initiated by the addition of the purified CCD1 enzyme.
 - The reaction is incubated at a specific temperature (e.g., 30-35°C) for a defined period (e.g., 30-60 minutes) in the dark.
 - The reaction is stopped by the addition of an equal volume of ethanol.
 - The cleavage products are extracted with an organic solvent (e.g., hexane or ethyl acetate).
 - The organic phase is collected, dried under a stream of nitrogen, and resuspended in a small volume of solvent for analysis.

Protocol for GC-MS Analysis of Pseudoionone

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the detection and quantification of **pseudoionone**.

Methodology:

- Sample Preparation:
 - The extracted and concentrated samples from the enzyme assay or from biological tissues are used for analysis.
 - An internal standard (e.g., a compound with similar chemical properties but a different retention time) can be added for accurate quantification.
- GC-MS Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for the analysis of volatile and semi-volatile compounds (e.g., a DB-5ms or HP-5ms column).
- Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature is typically set around 250°C.
- Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp 1: Increase to 150°C at a rate of 10°C/minute.
 - Ramp 2: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Full scan mode for identification of unknown compounds or Selected Ion Monitoring (SIM) mode for targeted quantification of **pseudoionone**, which offers higher sensitivity.
 - Mass Range: Typically from m/z 40 to 400.
- Data Analysis:
 - **Pseudoionone** is identified by its characteristic retention time and mass spectrum (comparison with a pure standard and/or a spectral library).
 - Quantification is performed by integrating the peak area of a specific ion of **pseudoionone** and comparing it to the peak area of the internal standard. A calibration curve is generated using known concentrations of a **pseudoionone** standard.

Conclusion

The biosynthesis of **pseudoionone** in nature is a well-defined pathway involving the conversion of GGPP to lycopene, followed by the specific cleavage of lycopene by the enzyme CCD1. While the key enzymatic steps have been elucidated, further research is needed to fully understand the intricate regulatory networks that control the flux through this pathway and the precise kinetic parameters of the enzymes involved, particularly for the lycopene cleavage reaction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of plant biology, metabolic engineering, and fragrance/flavor development to further investigate and potentially harness this natural biosynthetic route for the sustainable production of valuable aroma compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 3. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissection of Tomato Lycopene Biosynthesis through Virus-Induced Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytoene desaturase (lycopene-forming) - Wikipedia [en.wikipedia.org]
- 6. Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in *Dendrobium officinale* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Carotenoid Cleavage Oxygenase Genes in *Cerasus humilis* and Functional Analysis of ChCCD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from *Olea europaea* and *Ipomoea nil* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Lycopene Production: From Natural Sources to Microbial Synthesis Using *Yarrowia lipolytica* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Circadian Regulation of the PhCCD1 Carotenoid Cleavage Dioxygenase Controls Emission of β -Ionone, a Fragrance Volatile of Petunia Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Characterization of Transcriptional Expression and Regulation of Carotenoid Cleavage Dioxygenase 4b in Grapes [frontiersin.org]
- 17. Regulation and activation of phytoene synthase, a key enzyme in carotenoid biosynthesis, during photomorphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Biosynthesis of Pseudoionone: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086502#biosynthesis-pathway-of-pseudoionone-in-nature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com